Cas no 61338-39-4 (4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile)
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarbonitrile, 4-hydroxy-6,8-dimethoxy-
- 4-HYDROXY-6,8-DIMETHOXY-3-QUINOLINECARBONITRILE
- 6,8-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile
- 3-Cyan-4-hydroxy-6,8-dimethoxy-chinolin
- CTK2E2134
- KB-71241
- AKOS000196902
- 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile
- 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
- Z1753013027
- SB71080
- 61338-39-4
- AKOS030543803
- DTXSID20640982
- EN300-152560
- 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile
-
- Inchi: 1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)14-6-7(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15)
- InChI Key: OBTACCPRZUTOOC-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(=CC2C(C(C#N)=CNC=21)=O)OC
Computed Properties
- Exact Mass: 230.0692
- Monoisotopic Mass: 230.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 71.4Ų
Experimental Properties
- PSA: 75.37
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B444485-10mg |
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B444485-50mg |
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B444485-100mg |
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM246544-1g |
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 97% | 1g |
$590 | 2022-06-10 | |
| Enamine | EN300-152560-0.05g |
4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 95% | 0.05g |
$101.0 | 2023-02-14 | |
| Enamine | EN300-152560-0.1g |
4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 95% | 0.1g |
$152.0 | 2023-02-14 | |
| Enamine | EN300-152560-0.25g |
4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 95% | 0.25g |
$216.0 | 2023-02-14 | |
| Enamine | EN300-152560-0.5g |
4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 95% | 0.5g |
$407.0 | 2023-02-14 | |
| Enamine | EN300-152560-1.0g |
4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-152560-2.5g |
4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile |
61338-39-4 | 95% | 2.5g |
$1034.0 | 2023-02-14 |
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile
Introduction to 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile (CAS No. 61338-39-4)
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 61338-39-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The structural features of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, particularly the presence of hydroxyl and methoxy substituents, as well as a nitrile group, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. Notably, chloroquine and quinine, both historically significant antimalarial agents, belong to this class. The modifications introduced in 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, such as the hydroxyl and methoxy groups, enhance its interactions with biological targets, potentially leading to improved pharmacological effects. The nitrile group further diversifies its reactivity, enabling various chemical transformations that can be exploited in synthetic chemistry.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile and biological macromolecules. These studies have highlighted its potential as an inhibitor of certain enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The hydroxyl and methoxy substituents are particularly crucial in modulating the compound's binding affinity and selectivity, making it a promising candidate for further investigation.
In the realm of drug discovery, 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile has been explored as a precursor for more complex derivatives. The nitrile group can be converted into amides or carboxylic acids through hydrolysis, expanding its utility in synthetic pathways. Additionally, the presence of electron-rich aromatic rings enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups at specific positions on the quinoline core.
The pharmacokinetic properties of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile are also of considerable interest. Studies have indicated that the hydroxyl and methoxy groups may influence its solubility and metabolic stability, factors critical for determining its bioavailability and duration of action. Further research is needed to optimize these properties through structural modifications.
One of the most exciting areas of investigation involving 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is its potential application in antiviral therapies. Quinoline derivatives have demonstrated efficacy against various viral infections due to their ability to interfere with viral replication cycles. The unique structural motifs present in 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile may offer novel mechanisms of action against emerging viruses or provide resistance profiles distinct from existing antiviral agents.
Another promising application is in the treatment of neurodegenerative diseases. Preliminary studies suggest that compounds analogous to 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile can modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the electronic properties of the quinoline core through strategic substitutions offers a pathway to develop more effective neuroprotective agents.
The synthesis of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step sequences starting from readily available precursors like 2-aminothiophene or 2-formylbenzoic acid derivatives. However, recent innovations in catalytic processes have enabled more efficient routes that reduce waste and improve yields.
In conclusion,4-Hydroxy-6,8-dimethoxyquinoline,3*-carbonitrile* (CAS No. 61338–39–4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies, this molecule is poised to play an increasingly important role in drug discovery and development efforts worldwide.
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